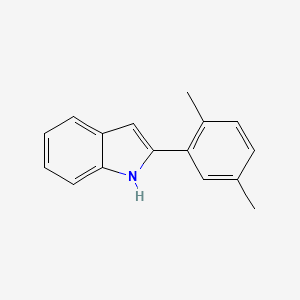

2-(2,5-dimethylphenyl)-1H-indole

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the role or significance of the compound in various applications .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms .Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Anti-angiogenic Activity

Indole and indoline-type derivatives exhibit anti-angiogenic activity, which is the process of inhibiting the growth of new blood vessels. This property is crucial in the context of treating cancer, where the growth of new blood vessels supports tumor growth and metastasis. For example, specific COX-1 selective competitive inhibitors derived from indole have shown to possess this activity, indicating their potential in cancer treatment strategies (Sano et al., 2006).

Synthesis and Structural Analysis

Indole derivatives are of significant interest due to their applications in various fields, including optical and biological applications. Novel derivatives have been synthesized and characterized, providing insights into their structural properties and potential applications. For instance, the synthesis and structural analysis of novel indole derivatives have been explored through spectroscopic and DFT studies, highlighting their applications in nonlinear optical (NLO) technologies and other high-tech applications (Tariq et al., 2020).

Biological Activity

Indole derivatives are core elements of many natural and synthetic compounds with significant biological activities. New derivatives synthesized from 2,3-dimethylindole have shown potential in exhibiting biological activities such as acting as enzyme inhibitors or treatment for phobic disorders. This underlines the versatility of indole derivatives in medicinal chemistry and drug development (Avdeenko et al., 2020).

Luminescence Sensing

Indole-based derivatives have been utilized in developing luminescence sensors for detecting chemicals. For instance, specific lanthanide-organic frameworks incorporating indole derivatives exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing their potential in chemical sensing technologies (Shi et al., 2015).

Antimicrobial Activities

Synthesis of N-substituted indole derivatives has shown promising results in antimicrobial activities. These compounds have been tested against various bacterial strains and fungi, showing potential as new antimicrobial agents. For example, some indole derivatives exhibited higher inhibition than standard drugs against specific bacterial strains, indicating their significance in developing new antimicrobial treatments (Shaikh & Debebe, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-11-7-8-12(2)14(9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJRREASARRWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

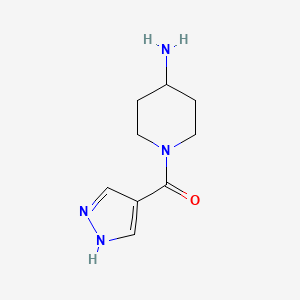

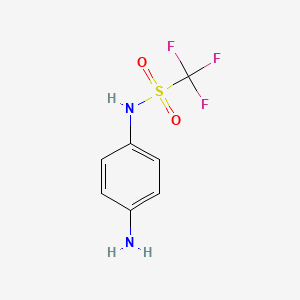

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)

![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)

![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)

![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)